Dichlorodi(nicotinamide)iron

描述

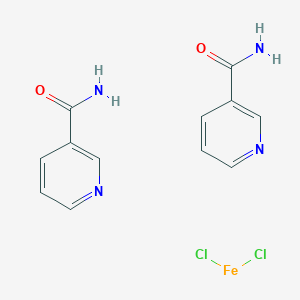

Dichlorodi(nicotinamide)iron is a coordination compound with the molecular formula C12H12Cl2FeN4O2 It consists of an iron center coordinated to two nicotinamide ligands and two chloride ions

准备方法

Synthetic Routes and Reaction Conditions

Dichlorodi(nicotinamide)iron can be synthesized through the reaction of iron(II) chloride with nicotinamide in an appropriate solvent. The reaction typically involves dissolving iron(II) chloride in a solvent such as methanol or ethanol, followed by the addition of nicotinamide. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Dichlorodi(nicotinamide)iron undergoes various chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the iron center.

Substitution: Ligands such as nicotinamide or chloride can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.

Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under controlled conditions.

Major Products Formed

Oxidation: Oxidized forms of the iron complex, potentially with higher oxidation states.

Reduction: Reduced iron complexes with altered coordination environments.

Substitution: New coordination compounds with different ligands replacing nicotinamide or chloride.

科学研究应用

Neurodegenerative Disease Research

Research indicates that abnormal iron accumulation in the brain is linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Dichlorodi(nicotinamide)iron may play a role in modulating iron levels and mitigating oxidative stress associated with these conditions. Studies have demonstrated that iron homeostasis is crucial for mitochondrial function, which is often disrupted in neurodegenerative disorders .

Table 1: Role of Iron in Neurodegenerative Diseases

| Disease | Mechanism of Iron Involvement | Potential Application of this compound |

|---|---|---|

| Alzheimer's | Accumulation of iron leads to oxidative stress | Modulation of iron levels to reduce oxidative damage |

| Parkinson's | Iron dysregulation affects neuronal health | Potential therapeutic agent for restoring balance |

| Huntington's | Increased oxidative stress from iron overload | Investigating protective effects against neuronal loss |

Cancer Research

This compound has been explored for its potential anti-cancer properties. Iron plays a dual role in cancer biology, acting as a cofactor for various enzymes while also contributing to oxidative stress when present in excess. Research suggests that compounds like this compound could be used to selectively target cancer cells by disrupting their iron metabolism .

Case Study: Iron Chelation Therapy

A study investigated the effects of this compound on cancer cell lines, demonstrating that it could inhibit cell proliferation by inducing apoptosis through iron-mediated pathways. The results indicated a potential application in combination therapies for cancer treatment.

Antioxidant Properties

The antioxidant properties of this compound are significant for its application in preventing cellular damage caused by reactive oxygen species (ROS). By stabilizing iron levels within cells, it may help mitigate oxidative stress, which is implicated in aging and various diseases.

Table 2: Antioxidant Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Iron Stabilization | Reduces free iron levels, minimizing Fenton reactions |

| ROS Scavenging | Potential to scavenge free radicals |

| Modulation of Enzymatic Activity | Influences enzymes involved in oxidative stress response |

Future Directions and Research Opportunities

The applications of this compound are still being explored, with ongoing research focusing on:

- Drug Development: Investigating its efficacy as a drug candidate for neurodegenerative diseases and cancers.

- Biomarker Identification: Understanding how it can serve as a biomarker for iron-related disorders.

- Therapeutic Formulations: Developing formulations that enhance its bioavailability and target specific tissues.

作用机制

The mechanism of action of dichlorodi(nicotinamide)iron involves its interaction with molecular targets through its iron center and coordinated ligands. The iron center can participate in redox reactions, facilitating electron transfer processes. Nicotinamide ligands may also play a role in modulating the compound’s activity by interacting with biological molecules. The pathways involved include redox cycling and ligand exchange, which can influence the compound’s reactivity and biological effects.

相似化合物的比较

Similar Compounds

Dinitrosyl iron complexes: These compounds contain iron coordinated to nitrosyl ligands and exhibit similar redox properties.

Isonicotinamide-based compounds: Coordination compounds with isonicotinamide ligands, which share structural similarities with dichlorodi(nicotinamide)iron.

Uniqueness

This compound is unique due to its specific coordination environment, which includes both nicotinamide and chloride ligands. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

生物活性

Dichlorodi(nicotinamide)iron is a coordination compound that has garnered attention for its potential biological activities, particularly in relation to iron metabolism, enzyme activity, and therapeutic applications. This article synthesizes diverse research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClFeNO. It consists of an iron center coordinated to two nicotinamide ligands and two chloride ions. This unique structure allows for various chemical reactions, including oxidation, reduction, and ligand substitution, which can significantly influence its biological activity.

The biological activity of this compound primarily involves:

- Redox Reactions : The iron center can undergo oxidation and reduction, facilitating electron transfer processes crucial for various biochemical reactions.

- Interaction with Biological Molecules : Nicotinamide ligands may modulate the compound's activity by interacting with enzymes and other biomolecules.

- Influence on Iron Metabolism : The compound's ability to participate in iron cycling can impact cellular iron homeostasis and related metabolic pathways .

1. Role in Iron Metabolism

This compound has been investigated for its role in iron metabolism. Studies indicate that it may influence the expression of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism. Alterations in NNMT expression due to iron overload have been linked to various metabolic dysfunctions, suggesting that this compound could serve as a model for studying iron-related diseases .

2. Therapeutic Potential

Research has explored the therapeutic potential of this compound in drug delivery systems and as a treatment for conditions associated with iron dysregulation. Its properties make it a candidate for addressing oxidative stress-related diseases, including neurodegenerative disorders where iron accumulation is a concern .

Study 1: Iron Overload and Hepatotoxicity

A study demonstrated that this compound influences hepatic NNMT expression under conditions of iron overload. The findings revealed that reduced NNMT levels exacerbate hepatocyte toxicity due to increased oxidative stress markers. This suggests that targeting NNMT may offer a therapeutic strategy for preventing iron-induced liver damage .

Study 2: Neurodegenerative Diseases

Research indicates that dysregulated iron levels are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to modulate iron metabolism could provide insights into potential interventions for these disorders by restoring normal iron homeostasis in neuronal cells .

Data Table: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Iron Metabolism | Influences NNMT expression; linked to metabolic dysfunctions due to iron overload |

| Oxidative Stress | Exhibits potential protective effects against oxidative stress markers in hepatocytes |

| Neuroprotection | May restore normal iron levels in neuronal cells; implications for neurodegenerative diseases |

| Drug Delivery Systems | Explored as a model compound for targeted delivery in therapies related to iron dysregulation |

属性

IUPAC Name |

dichloroiron;pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6N2O.2ClH.Fe/c2*7-6(9)5-2-1-3-8-4-5;;;/h2*1-4H,(H2,7,9);2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTELBNQEGUXBCL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Fe]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2FeN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12318-51-3 | |

| Record name | Dichlorodi(nicotinamide)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。